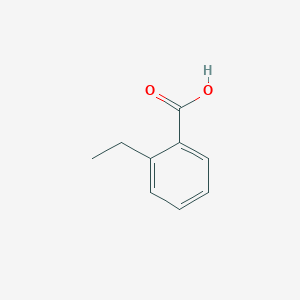

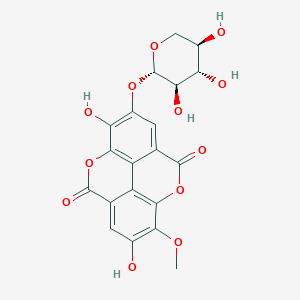

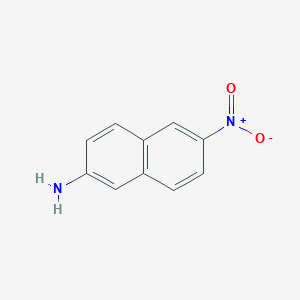

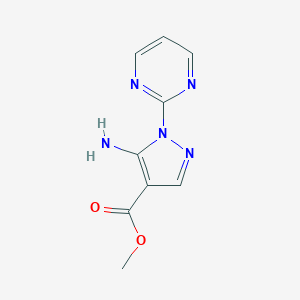

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, also known as MAPP, is a pyrazole compound used in scientific research for its biochemical and physiological effects. It is a derivative of pyrazole and is used in a variety of laboratory experiments. MAPP has been used in studies of gene expression, protein-protein interactions, enzyme reactions, and other biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Properties

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been explored for its potential antimicrobial and anticancer activities. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives and evaluated them for in vitro antimicrobial and anticancer activity. Several compounds demonstrated higher anticancer activity compared to the reference drug doxorubicin, and most compounds exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anti-tubercular Evaluation

The compound has also been part of studies focusing on tuberculosis. Vavaiya et al. (2022) synthesized a series of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives and evaluated their activity against Mycobacterium tuberculosis. Among these, certain compounds showed potent activity against tuberculosis, with acceptable drug-like properties (Vavaiya et al., 2022).

Chemical Synthesis and Characterization

Miyashita et al. (1990) explored the reaction of 5-amino-1-phenyl-1H-pyrrazole-4-carboxamide with various ethyl alcanoates, leading to the synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives. These chemical syntheses contribute to the understanding and development of pyrazole derivatives (Miyashita, Iijima, Higashino, & Matsuda, 1990).

Synthesis and Bioactivity Studies

A study by Titi et al. (2020) focused on the synthesis and characterization of pyrazole derivatives, including X-Ray crystal studies, to identify pharmacophore sites for antitumor, antifungal, and antibacterial properties. This research advances the understanding of the structural and bioactive aspects of pyrazole derivatives (Titi et al., 2020).

Synthesis Using Brønsted-acidic Ionic Liquids

Tavakoli-Hoseini et al. (2011) described a method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using Brønsted-acidic ionic liquids. This research contributes to the development of efficient and sustainable methods for synthesizing pyrazole derivatives (Tavakoli-Hoseini, Moloudi, Davoodnia, & Shaker, 2011).

Microwave-Assisted Synthesis

Ng, Tiekink, and Dolzhenko (2022) developed a microwave-assisted synthesis method for pyrazolo[3,4-d]pyrimidin-4-ones. This research highlights innovative techniques in chemical synthesis that are more time-efficient and potentially more eco-friendly (Ng, Tiekink, & Dolzhenko, 2022).

Anticancer Property Evaluation

Jose (2017) conducted a study on the synthesis, characterization, and evaluation of anticancer properties of certain derivatives of pyrazole. This research contributes to the ongoing exploration of potential anticancer agents (Jose, 2017).

Propiedades

IUPAC Name |

methyl 5-amino-1-pyrimidin-2-ylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2/c1-16-8(15)6-5-13-14(7(6)10)9-11-3-2-4-12-9/h2-5H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYMCYUFPXRJID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.